molecular formula C28H28FN3O4S B13381897 5-(2,3-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

5-(2,3-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B13381897
M. Wt: 521.6 g/mol
InChI Key: NQHBUWDPEZZDEQ-UHFFFAOYSA-N
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Description

“5-(2,3-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione” is a complex organic compound that belongs to the class of pyrimidoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(2,3-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidoquinoline core, followed by the introduction of the dimethoxyphenyl and fluorobenzylsulfanyl groups. Common reagents and conditions include:

    Formation of the pyrimidoquinoline core: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.

    Attachment of the fluorobenzylsulfanyl group: This step may involve nucleophilic substitution reactions using fluorobenzyl halides and thiols.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to achieve high yields and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

“5-(2,3-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution reagents: Halides, thiols, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, “5-(2,3-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, derivatives of pyrimidoquinoline compounds are investigated for their potential as drugs. The compound’s ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “5-(2,3-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: The compound may inhibit the activity of specific enzymes, leading to altered cellular processes.

    Receptor binding: It may bind to receptors on the cell surface, triggering signaling pathways.

    DNA interaction: The compound may intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

    Pyrimidoquinoline derivatives: These compounds share the pyrimidoquinoline core structure and may exhibit similar biological activities.

    Dimethoxyphenyl derivatives: Compounds with the dimethoxyphenyl group may have comparable chemical properties.

    Fluorobenzylsulfanyl derivatives: These compounds contain the fluorobenzylsulfanyl group and may undergo similar chemical reactions.

Uniqueness

“5-(2,3-dimethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione” is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets and exhibit distinct chemical and biological properties.

Properties

Molecular Formula

C28H28FN3O4S

Molecular Weight

521.6 g/mol

IUPAC Name

5-(2,3-dimethoxyphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C28H28FN3O4S/c1-28(2)12-18-22(19(33)13-28)21(16-9-7-11-20(35-3)24(16)36-4)23-25(30-18)31-27(32-26(23)34)37-14-15-8-5-6-10-17(15)29/h5-11,21H,12-14H2,1-4H3,(H2,30,31,32,34)

InChI Key

NQHBUWDPEZZDEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=CC=C4F)C5=C(C(=CC=C5)OC)OC)C(=O)C1)C

Origin of Product

United States

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